DMAC-SPDB-sulfo

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H19N3O8S3 |

|---|---|

Peso molecular |

477.5 g/mol |

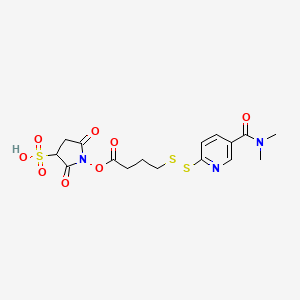

Nombre IUPAC |

1-[4-[[5-(dimethylcarbamoyl)-2-pyridinyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26) |

Clave InChI |

KMRAQLKAJPMTOK-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

DMAC-SPDB-sulfo: An In-depth Technical Guide for ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPDB-sulfo is a heterobifunctional, cleavable crosslinker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker component of an ADC is critical to its efficacy and safety, ensuring stability in systemic circulation and facilitating the release of the cytotoxic payload within the target cancer cells. This compound is designed to offer enhanced aqueous solubility and a disulfide-based cleavage mechanism, making it a valuable tool in the design of next-generation ADCs.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in ADC synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the sulfonate ("sulfo") group significantly enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC.

| Property | Value | Reference |

| Chemical Name | N/A | N/A |

| CAS Number | 663599-07-3 | [1] |

| Molecular Formula | C₁₆H₁₉N₃O₈S₃ | [1] |

| Molecular Weight | 477.53 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous buffers and polar organic solvents | N/A |

Mechanism of Action: A Cleavable Linker Strategy

This compound is classified as a cleavable linker due to the presence of a disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream, contributing to the stability of the ADC in circulation and minimizing premature payload release that could lead to off-target toxicity.

Upon internalization of the ADC into a target cancer cell, the intracellular environment, which is rich in reducing agents such as glutathione (GSH), facilitates the cleavage of the disulfide bond. This reductive cleavage releases the cytotoxic payload in its active form, allowing it to exert its therapeutic effect.

The general workflow for an ADC utilizing a cleavable disulfide linker like this compound is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to a monoclonal antibody and a cytotoxic payload, as well as protocols for characterizing the resulting ADC.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the steps for conjugating the this compound linker to a monoclonal antibody (mAb) via its lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.

-

-

Linker Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the mAb solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagents by buffer exchanging the reaction mixture into a storage buffer (e.g., PBS, pH 7.4) using desalting columns according to the manufacturer's instructions.

-

-

Characterization:

-

Determine the final concentration of the antibody-linker conjugate.

-

Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or mass spectrometry.

-

Protocol 2: Conjugation of a Thiol-Containing Payload to the Antibody-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a free thiol group to the pyridyldithio group of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate from Protocol 1

-

Thiol-containing cytotoxic payload (e.g., a derivative of maytansine like DM4)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

-

Desalting columns

-

Analytical techniques for characterization (e.g., HIC-HPLC, RP-HPLC, SEC-HPLC)

Procedure:

-

Payload Preparation:

-

Dissolve the thiol-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 1.5-3 fold molar excess of the payload stock solution to the antibody-linker conjugate solution.

-

Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC by buffer exchange using desalting columns to remove unreacted payload and organic solvent.

-

For higher purity, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

-

-

Characterization:

-

Determine the final ADC concentration.

-

Determine the average DAR and distribution of drug-loaded species using HIC-HPLC or mass spectrometry.

-

Assess the level of aggregation using SEC-HPLC.

-

Confirm the identity and purity of the ADC using appropriate analytical techniques.

-

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.

Materials:

-

Purified ADC

-

Human plasma (or plasma from other species of interest)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at a final concentration of 10-100 µg/mL at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.

-

-

Sample Preparation:

-

Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquot.

-

Vortex and centrifuge to precipitate plasma proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC or released payload.

-

Calculate the half-life (t₁/₂) of the ADC in plasma.

-

Protocol 4: Intracellular Cleavage Assay

This assay assesses the efficiency of payload release from the ADC within the target cells.

Materials:

-

Target cancer cell line

-

Purified ADC

-

Cell culture reagents

-

Lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Treatment:

-

Plate the target cells and allow them to adhere overnight.

-

Treat the cells with the ADC at a relevant concentration.

-

-

Incubation and Lysis:

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

At each time point, wash the cells to remove unbound ADC and lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Determine the rate of intracellular payload release.

-

Data Presentation

The following tables summarize typical quantitative data that would be generated during the characterization of an ADC synthesized with this compound. (Note: These values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions).

Table 1: Physicochemical Characterization of a Representative ADC

| Parameter | Result |

| Average DAR | 3.8 |

| % Monomer | >98% |

| Endotoxin Level | < 0.5 EU/mg |

Table 2: In Vitro Stability and Cleavage Kinetics

| Assay | Parameter | Result |

| Plasma Stability | Half-life (t₁/₂) in human plasma | > 100 hours |

| Intracellular Cleavage | Half-life (t₁/₂) in cell lysate | ~ 4 hours |

Signaling Pathway of a Common Payload

When this compound is used to deliver a maytansinoid derivative such as DM4, the released payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this mechanism.

Conclusion

This compound is a versatile and effective cleavable linker for the development of antibody-drug conjugates. Its enhanced water solubility and disulfide-based cleavage mechanism offer advantages in terms of ADC manufacturing and therapeutic index. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in the successful application of this important ADC technology.

References

An In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a key chemical entity in the field of targeted cancer therapy. As a cleavable linker for antibody-drug conjugates (ADCs), its chemical structure and properties are critical to the efficacy and safety of these complex biotherapeutics. This document will delve into its chemical structure, physicochemical properties, and its role in the mechanism of action of ADCs, supported by available data and diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Concept: The Chemical Structure of this compound

This compound is a heterobifunctional crosslinker designed for the conjugation of cytotoxic drugs to monoclonal antibodies. Its structure is meticulously crafted to provide stability in systemic circulation and ensure the targeted release of the payload within the tumor microenvironment.

The chemical name for this compound is N-succinimidyl 4-(N,N-dimethylaminocarbonyl)phenyl-1,1-dimethyl-2-sulfoethyl-dithio)butyrate. Its fundamental characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 663599-07-3 |

| Molecular Formula | C₁₆H₁₉N₃O₈S₃ |

| Molecular Weight | 477.53 g/mol |

The structure incorporates several key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.

-

Disulfide Bond: This is the cleavable element of the linker. It is relatively stable in the bloodstream but is readily reduced by the high concentration of glutathione in the intracellular environment of tumor cells, leading to the release of the cytotoxic payload.

-

Sulfo Group: The presence of a sulfonic acid group increases the hydrophilicity of the linker. This is a critical feature that can enhance the aqueous solubility of the resulting ADC, potentially improving its pharmacokinetic properties and reducing aggregation.

-

Dimethylaminocarbonyl (DMAC) and Phenyl Groups: These components contribute to the overall structure and spacing of the linker.

Below is a diagram illustrating the logical relationship of the functional components within the this compound structure.

Physicochemical Properties

While detailed quantitative data for this compound is not extensively published in publicly available literature, some general properties can be inferred from its structure and available safety data sheets.

| Property | Description | Citation |

| Appearance | Solid | [1] |

| Odor | No data available | [1] |

| Solubility | The sulfo group is intended to increase aqueous solubility. The molecule is expected to be soluble in organic solvents like DMSO. | |

| Stability | Stable under recommended storage conditions. | [1] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound is central to the mechanism of action of the ADC. The following workflow outlines the process from ADC administration to payload release.

The process unfolds as follows:

-

Circulation and Targeting: The ADC, with the this compound linker intact, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.

-

Intracellular Trafficking: The internalized complex is trafficked to intracellular compartments, often the lysosomes.

-

Cleavage: Within the reducing environment of the cell, particularly due to the high concentration of glutathione, the disulfide bond of the this compound linker is cleaved.

-

Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its pharmacological effect, leading to cell death, often through apoptosis.

Experimental Considerations

Key Experimental Steps:

-

Antibody Preparation: The monoclonal antibody may require buffer exchange into a suitable reaction buffer. For conjugation to native or engineered cysteine residues, a partial reduction of interchain disulfide bonds may be necessary.

-

Linker-Payload Activation: The this compound linker is typically reacted with a thiolated cytotoxic payload to form an activated linker-payload intermediate.

-

Conjugation: The activated linker-payload is then reacted with the antibody. The NHS ester on the linker will react with lysine residues on the antibody. The reaction conditions (pH, temperature, time, and molar excess of linker-payload) need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

-

Characterization: The purified ADC must be thoroughly characterized to determine critical quality attributes such as DAR, aggregation, purity, and in vitro potency.

Conclusion

This compound is a sophisticated chemical tool that plays a pivotal role in the design and development of antibody-drug conjugates. Its structure is engineered to balance stability in circulation with efficient cleavage within the target tumor cell. The inclusion of a sulfo group to enhance hydrophilicity addresses a key challenge in ADC development. A thorough understanding of its chemical properties and mechanism of action is essential for researchers and drug developers working to create the next generation of targeted cancer therapies. Further research into the specific quantitative properties and reaction kinetics of this compound will undoubtedly contribute to the optimization of ADC design and performance.

References

Unraveling the Enigma of DMAC-SPDB-sulfo: An Examination of Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of the mechanism of action for the chemical entity designated as DMAC-SPDB-sulfo. Following a comprehensive review of publicly accessible scientific literature and patent databases, it must be concluded that there is currently no available information detailing the biological activity, signaling pathways, or specific experimental protocols associated with this compound.

Our extensive search strategy encompassed queries for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data." These searches were also broadened to include the potential parent compound "DMAC-SPDB" to investigate if the "sulfo" moiety represented a modification of a known agent.

The investigation yielded a confirmation of the existence of this compound through a registered CAS number (663599-07-3).[1] However, this entry lacks any associated biological or mechanistic data. The search results were otherwise populated with information on unrelated subjects, including the common solvent N,N-Dimethylacetamide (DMAC), and various signaling pathways attributed to entirely different molecular entities.

The absence of pertinent data in the public domain suggests several possibilities:

-

Novelty of the Compound: this compound may be a recently synthesized molecule, and research regarding its biological effects has not yet been published.

-

Proprietary Research: The compound may be under investigation within a private entity (e.g., a pharmaceutical company or academic laboratory) and is subject to confidentiality agreements pending patent applications or publication.

-

Internal Designation: The name "this compound" could be an internal code or designation not used in public-facing literature.

Due to the complete lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for this compound at this time. The core requirements of the requested content cannot be met based on the current state of public knowledge.

It is recommended that researchers with a specific interest in this compound consult internal documentation, contact the originating chemists or research groups if known, or monitor scientific literature and patent databases for future disclosures related to this compound.

References

An In-Depth Technical Guide to Cleavable ADC Linkers: The Case of DMAC-SPDB-sulfo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DMAC-SPDB-sulfo linker, a technology pivotal to the advancement of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols essential for its evaluation, presenting a robust resource for researchers in the field of targeted cancer therapy.

Introduction to Cleavable ADC Linkers

Antibody-drug conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Among the various classes of cleavable linkers, those featuring a disulfide bond have garnered significant attention. These linkers exploit the difference in redox potential between the extracellular environment and the intracellular milieu. The high concentration of reducing agents, such as glutathione (GSH), within the cytoplasm of tumor cells facilitates the cleavage of the disulfide bond, leading to the release of the active payload.[][4]

The this compound Linker: A Detailed Analysis

The this compound linker is a sophisticated, cleavable linker system designed for the development of potent and stable ADCs. It comprises three key components:

-

DMAC (Payload): A derivative of the maytansinoid class of cytotoxic agents. Maytansinoids, such as DM1 and DM4, are potent tubulin inhibitors.[5][] They bind to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis of cancer cells.[] The "DM" designation in maytansinoid nomenclature typically refers to "deoxy maytansine," with further letters and numbers indicating specific structural modifications.

-

SPDB (Linker Core): N-succinimidyl-4-(2-pyridyldithio)butanoate is a heterobifunctional crosslinker containing a disulfide bond.[][8] This disulfide bond is the cleavable element of the linker, susceptible to reduction by intracellular glutathione.[] The pyridyldithio group offers the advantage of a trackable release, as the leaving group, pyridine-2-thione, can be monitored spectrophotometrically.

-

Sulfo (Solubilizing Moiety): The inclusion of a sulfonate group enhances the hydrophilicity of the linker. This is a crucial modification as the aggregation of hydrophobic ADCs can lead to poor pharmacokinetics and increased immunogenicity. The sulfo group improves the overall solubility and stability of the ADC.[]

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The stable design of the sulfo-SPDB linker ensures that the cytotoxic DMAC payload remains attached to the antibody, minimizing premature release and off-target toxicity.[] The monoclonal antibody component of the ADC then specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10] The complex is then trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the cytoplasm, the high concentration of glutathione (GSH) reduces the disulfide bond in the SPDB linker.[][4] This cleavage releases the DMAC payload from the antibody.

-

Cytotoxicity: Once liberated, the DMAC payload can exert its cytotoxic effect by binding to tubulin, leading to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[]

-

Bystander Effect: Depending on the membrane permeability of the released payload, it may diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to ADCs utilizing sulfo-SPDB linkers and maytansinoid payloads.

| Parameter | Value | Cell Line(s) | Reference |

| In Vitro Cytotoxicity (IC50) | |||

| ADC with sulfo-SPDB-DM4 | Varies (typically in the low nanomolar to picomolar range) | Ovarian, Renal, Uterine Cancer Cell Lines | [12] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (TGI) | Significant TGI observed at doses of 1.25, 2.5, and 5 mg/kg | OVCAR3 Xenografts | [12] |

| Pharmacokinetics | |||

| ADC Half-life in Plasma | Varies depending on the antibody and payload | In vivo models | [12] |

| Drug-to-Antibody Ratio (DAR) | |||

| Average DAR for sulfo-SPDB-DM4 ADC | 3-4 | N/A | [13] |

Note: Specific quantitative data for the this compound linker is often proprietary. The data presented here is representative of ADCs with similar components.

Experimental Protocols

Detailed methodologies for the evaluation of ADCs are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols.

Synthesis of a sulfo-SPDB-DM4 Linker-Payload

The synthesis of a sulfo-SPDB-DM4 linker-payload involves a multi-step chemical process. While the exact synthesis of "DMAC" is not publicly detailed, the general approach for creating a maytansinoid-linker conjugate is as follows:

-

Modification of Maytansinoid: A thiol-containing maytansinoid derivative (e.g., DM4) is synthesized. This often involves modifying the maytansine molecule to introduce a thiol group necessary for conjugation.[14]

-

Activation of the Linker: The sulfo-SPDB linker is activated to facilitate its reaction with the maytansinoid.

-

Conjugation of Linker and Payload: The activated sulfo-SPDB linker is reacted with the thiol-containing maytansinoid to form the sulfo-SPDB-DM4 conjugate.

ADC Conjugation Protocol

The conjugation of the sulfo-SPDB-DM4 linker-payload to a monoclonal antibody is a critical step in the manufacturing of an ADC.

-

Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups on the cysteine residues in the hinge region.

-

Conjugation Reaction: The sulfo-SPDB-DM4 linker-payload is then added to the reduced antibody solution. The succinimidyl ester of the sulfo-SPDB linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove any unconjugated linker-payload and other impurities. Size exclusion chromatography is a commonly used method for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for evaluating the cytotoxic potential of ADCs.[15]

-

Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay using LC-MS

This assay is used to determine the stability of the ADC and the rate of premature payload release in plasma.[15]

-

Incubation: Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile. Centrifuge the samples to pellet the proteins.

-

Supernatant Analysis: Collect the supernatant containing the free, released payload.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload. A standard curve of the payload is used for quantification.

-

Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.

Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry

The DAR is a critical quality attribute of an ADC. Mass spectrometry is a powerful tool for its determination.[16]

-

Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction to separate the light and heavy chains.

-

LC-MS Analysis: The prepared sample is analyzed by liquid chromatography coupled with a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolution: The resulting mass spectra are deconvoluted to determine the masses of the different ADC species (e.g., antibody with 0, 1, 2, 3, or 4 drugs attached).

-

DAR Calculation: The average DAR is calculated based on the relative abundance of each drug-loaded species.[17]

Visualizations

The following diagrams illustrate key concepts related to the this compound ADC.

Caption: Mechanism of action of a this compound ADC.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Glutathione-mediated cleavage of the disulfide linker.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iphasebiosci.com [iphasebiosci.com]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. sciex.com [sciex.com]

- 17. lcms.cz [lcms.cz]

The Role of DMAC-SPDB-sulfo in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DMAC-SPDB-sulfo linker's role in the design and function of antibody-drug conjugates (ADCs). While the precise chemical structure of the "DMAC" (likely Dimethylacetamide) component as part of the complete linker is not consistently documented in publicly available literature, this guide will focus on the well-characterized and crucial "sulfo-SPDB" moiety. The principles, experimental protocols, and data presented herein are foundational for understanding disulfide-based cleavable linkers in the context of targeted cancer therapy.

Introduction to this compound and its Significance in ADCs

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.

The this compound linker is a second-generation, cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload within the target cell. Its key features include:

-

Cleavable Disulfide Bond: The core of the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component is a disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher. This intracellular cleavage is the primary mechanism of payload release.

-

Enhanced Stability: The design of the SPDB linker, often with steric hindrance around the disulfide bond, contributes to its stability in circulation, minimizing premature drug release and associated off-target toxicities.[1]

-

Hydrophilicity: The "sulfo" group, a sulfonate, is incorporated to increase the hydrophilicity of the linker. This is advantageous as it can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving antigen binding.[2]

These characteristics aim to create a wider therapeutic window by maximizing the delivery of the cytotoxic payload to the tumor while minimizing systemic exposure.

Mechanism of Action of an ADC with a this compound Linker

The journey of an ADC utilizing a this compound linker from administration to cell killing involves a series of well-defined steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature payload release. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Trafficking: The complex is trafficked within the cell, moving from early endosomes to late endosomes and finally to lysosomes.

-

Payload Release: Within the intracellular environment, particularly the cytoplasm, the high concentration of reducing agents like glutathione attacks the disulfide bond in the SPDB linker. This reduction cleaves the linker, liberating the active cytotoxic payload.

-

Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules for maytansinoids like DM4), leading to cell cycle arrest and apoptosis (programmed cell death).

The cleavable nature of the linker can also allow for the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2]

Quantitative Data on ADCs with SPDB-based Linkers

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

| ADC Component | Conjugation Method | Analytical Method | Average DAR | Reference |

| huMov19-sulfo-SPDB-DM4 | Lysine conjugation | Spectrophotometry | 3-4 | [2] |

| Trastuzumab-vc-MMAE | Cysteine conjugation | Mass Spectrometry | ~4.5 | [3] |

Note: DAR is a critical quality attribute that influences the efficacy and safety of an ADC. A higher DAR is not always better, as it can negatively impact pharmacokinetics and increase toxicity.

Table 2: In Vitro Cytotoxicity of ADCs with Disulfide Linkers

| ADC | Target Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| Ab-SPDB-DM4 | Multiple | - | Varies (2-5 fold more active than lower DAR counterparts) | [4] |

| Trastuzumab-thailanstatin (DAR > 3.5) | MDA-MB-361-DYT2 | Her2 | 25-80 | [5] |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 3: Stability of ADCs with Disulfide Linkers

| ADC | Linker Type | Stability Metric | Result | Reference |

| Trastuzumab-vc-MMAE | Disulfide-containing (part of linker) | DAR decrease in serum over 7 days | ~4.5 to ~3.0 | [3] |

Linker stability in circulation is crucial to minimize off-target toxicity. The rate of payload deconjugation is a key parameter assessed during ADC development.

Experimental Protocols

Synthesis of an Antibody-Drug Conjugate with a Disulfide Linker

This protocol provides a general framework for the conjugation of a thiol-containing payload to a monoclonal antibody via a heterobifunctional linker like SPDB.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Thiol-containing cytotoxic payload (e.g., DM4)

-

Reducing agent (e.g., TCEP)

-

Reaction buffers (e.g., borate buffer, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification:

-

Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP to generate reactive thiol groups. The stoichiometry of TCEP to mAb will determine the number of available thiols and ultimately influence the DAR.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Linker-Payload Activation:

-

Dissolve the this compound linker and the thiol-containing payload in an organic solvent (e.g., DMSO).

-

React the linker with the payload to form the linker-payload intermediate. This step may vary depending on the specific reactive groups on the linker and payload.

-

-

Conjugation:

-

Add the activated linker-payload to the reduced antibody solution.

-

Allow the reaction to proceed at room temperature for several hours with gentle mixing. The pyridyldithio group of the SPDB linker will react with the free thiols on the antibody to form a stable disulfide bond.

-

-

Quenching:

-

Add a quenching reagent to cap any unreacted thiols on the antibody.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

-

Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

-

Instrumentation: HPLC system with a HIC column.

-

Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in sodium phosphate buffer).

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

-

Procedure:

-

Inject the purified ADC onto the HIC column equilibrated with a high percentage of mobile phase A.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of mobile phase B).

-

Species with higher DAR are more hydrophobic and will elute later.

-

The average DAR can be calculated from the peak areas of the different DAR species.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the dilutions to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.

Visualizations

Caption: Hypothesized structure of an ADC with a this compound linker.

Caption: Cellular mechanism of action for an ADC with a cleavable linker.

Caption: General workflow for the synthesis of an antibody-drug conjugate.

References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfo-SPDB: A Hydrophilic Crosslinker for Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of sulfo-SPDB, a key bifunctional crosslinker used in the development of antibody-drug conjugates (ADCs). While the term "DMAC-SPDB-sulfo" may be encountered, it is important to clarify that DMAC (Dimethylacetamide) is a common solvent used in the synthesis and conjugation processes involving SPDB linkers, rather than a component of the linker's molecular structure. This guide will focus on the core molecule, sulfo-SPDB, detailing its physical and chemical properties, its mechanism of action in drug delivery, and general experimental protocols for its application.

Core Concepts of Antibody-Drug Conjugates and the Role of Sulfo-SPDB

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells.[][] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[] An ADC consists of three main components: a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]

The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload inside the target cell.[] Linkers can be categorized as cleavable or non-cleavable. Cleavable linkers, such as sulfo-SPDB, are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as a reducing environment.[]

Sulfo-SPDB (N-Succinimidyl-4-(2-pyridyldithio)butanoate with a sulfonate group) is a hydrophilic, cleavable linker.[5] The key features of sulfo-SPDB include:

-

Bifunctionality: It possesses two reactive ends. One end, typically an N-hydroxysuccinimide (NHS) ester, reacts with amine groups (like lysine residues) on the antibody. The other end contains a pyridyldithio group, which reacts with sulfhydryl (thiol) groups on the cytotoxic payload.[5]

-

Cleavable Disulfide Bond: The linker contains a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has high concentrations of glutathione.[3][] This ensures that the cytotoxic payload is released inside the target cell.[]

-

Hydrophilicity: The presence of a sulfonate group makes sulfo-SPDB more water-soluble compared to its non-sulfonated counterpart, SPDB.[5] This increased hydrophilicity can help to overcome challenges associated with the conjugation of hydrophobic payloads, potentially improving the pharmacokinetic properties and reducing aggregation of the resulting ADC.[5]

Physical and Chemical Properties of Sulfo-SPDB

The following table summarizes the key physical and chemical properties of sulfo-SPDB.

| Property | Value | Reference(s) |

| Synonyms | sulfo-SPDB | [6] |

| CAS Number | 1193111-39-5 | [7][8] |

| Molecular Formula | C13H14N2O7S3 | [7][8] |

| Molecular Weight | 406.45 g/mol | [8][9] |

| Appearance | Powder | [] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [6][10] |

| Purity | >95% | [8] |

| Solubility | Soluble in DMSO | [] |

Experimental Protocols

The following provides a generalized methodology for the conjugation of a cytotoxic payload to an antibody using the sulfo-SPDB linker. Note that specific conditions such as buffer composition, pH, and reaction times will need to be optimized for each specific antibody and payload.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Sulfo-SPDB crosslinker

-

Cytotoxic payload with a free thiol group

-

Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reaction; PBS, pH 7.4 for disulfide exchange)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography, SEC)

-

Solvent for dissolving sulfo-SPDB and payload (e.g., Dimethylacetamide - DMAC, or Dimethyl sulfoxide - DMSO)

Procedure:

-

Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a concentration suitable for conjugation.

-

Activation of Antibody with Sulfo-SPDB:

-

Dissolve sulfo-SPDB in an organic solvent like DMAC or DMSO to create a stock solution.

-

Add a molar excess of the sulfo-SPDB stock solution to the antibody solution. The reaction is typically carried out at a slightly basic pH (7.5-8.5) to facilitate the reaction between the NHS ester of sulfo-SPDB and the lysine residues on the antibody.[]

-

Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

-

Purification of the Activated Antibody:

-

Remove excess, unreacted sulfo-SPDB from the antibody-linker conjugate using a purification method such as size-exclusion chromatography (SEC) or dialysis.

-

-

Conjugation of the Payload:

-

Dissolve the thiol-containing cytotoxic payload in a suitable solvent.

-

Add the payload solution to the purified antibody-linker conjugate. The pyridyldithio group on the linker will react with the thiol group on the payload to form a disulfide bond.

-

Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at a controlled temperature.

-

-

Purification of the Antibody-Drug Conjugate:

-

Purify the final ADC from unreacted payload and other impurities using a suitable method like SEC.

-

-

Characterization of the ADC:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

-

Visualizations

The following diagrams illustrate the key processes involving sulfo-SPDB in the context of ADC technology.

Caption: Mechanism of action of an ADC utilizing a cleavable linker.

Caption: General workflow for the synthesis of an ADC using sulfo-SPDB.

References

- 3. njbio.com [njbio.com]

- 5. researchgate.net [researchgate.net]

- 6. sulfo-SPDB | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]

- 7. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]

- 8. sulfo-SPDB - MedChem Express [bioscience.co.uk]

- 9. SPDB-sulfo | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

DMAC-SPDB-sulfo Linker: A Technical Guide to Stability and Cleavage

For Researchers, Scientists, and Drug Development Professionals

The DMAC-SPDB-sulfo linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This in-depth technical guide provides a comprehensive overview of the linker's core attributes, focusing on its stability in systemic circulation and the mechanisms governing its cleavage to release the therapeutic agent.

Core Concepts: Structure and Function

The this compound linker is a cleavable linker system designed to be stable in the bloodstream and efficiently release its payload within the target cell.[1][2] Its name delineates its key components:

-

DMAC: Dimethylacetyl. While the specific function of this component is not extensively detailed in the provided search results, it likely contributes to the overall physicochemical properties of the linker.

-

SPDB: A succinimidyl-pyridyldithiobutyrate-based moiety that contains a disulfide bond. This disulfide bond is the key to the linker's cleavage mechanism.[]

-

sulfo: A sulfonate group, which is incorporated to increase the hydrophilicity of the linker. This can improve the solubility and pharmacokinetic properties of the resulting ADC.[4][5]

The primary function of this linker is to connect a cytotoxic payload to a monoclonal antibody (mAb). The mAb provides specificity for a tumor-associated antigen, while the linker ensures that the payload remains attached until it reaches the target cell.[6]

Stability of the this compound Linker

The stability of the ADC linker is a crucial factor in its therapeutic index, influencing both efficacy and toxicity.[7] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced concentration of the payload at the tumor site. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[7]

The stability of disulfide-based linkers like SPDB is influenced by several factors, most notably steric hindrance around the disulfide bond.[8][9] Introducing bulky groups near the disulfide linkage can increase its stability and reduce the rate of premature reduction in the bloodstream.[9] The addition of a sulfo group is intended to enhance hydrophilicity, which can also impact the ADC's pharmacokinetic profile.[][10]

Quantitative Stability Data

While specific quantitative data for the half-life of the this compound linker in plasma was not found in the provided search results, the stability of disulfide linkers is a well-studied area. The table below summarizes general stability characteristics of disulfide-containing linkers.

| Linker Type | Key Stability Features | Factors Influencing Stability | Representative Half-life Information |

| Disulfide (e.g., SPDB) | Stable in the low-reducing environment of the bloodstream. | Steric hindrance around the disulfide bond.[8][9] | The half-life of linkers can be extended from days to over a week with increased steric hindrance.[11] |

| Cleaved in the highly-reducing intracellular environment. | The specific amino acid sequence of the antibody conjugation site.[12] | A conjugate with intermediate disulfide bond stability (huC242-SPDB-DM4) showed the best in vivo efficacy in a study.[9] |

Cleavage Mechanism

The cleavage of the this compound linker is primarily mediated by the high concentration of glutathione (GSH) within the cytoplasm of cells.[13] The intracellular concentration of GSH (1-10 mM) is significantly higher than in the systemic circulation (~5 µM), providing a selective trigger for payload release.[13]

The disulfide bond in the SPDB component is susceptible to reduction by GSH, leading to the cleavage of the linker and the release of the cytotoxic payload.[]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and cleavage of ADCs containing a this compound linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[14]

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

-

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.[15][16]

-

Glutathione-Mediated Cleavage Assay

Objective: To evaluate the cleavage of the disulfide linker in response to a reducing agent.

Methodology:

-

Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of reduced glutathione (GSH) in the same buffer.

-

Initiate the cleavage reaction by mixing the ADC and GSH solutions to achieve a final GSH concentration representative of the intracellular environment (e.g., 5 mM).

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a quenching agent or by rapid freezing).

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on cancer cells.[10][17][18]

Methodology:

-

Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.[19]

-

Incubate the plates for a period of 48-144 hours at 37°C.[18]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[19]

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

General Mechanism of Action for an Antibody-Drug Conjugate

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Stability and Cleavage Analysis

Caption: Experimental workflow for ADC stability and cleavage analysis.

Signaling Pathway of Maytansinoid (DM1/DM4) Payload

Caption: Signaling pathway of maytansinoid (DM1/DM4) payload.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 4. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]

- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 11. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Role of the Sulfo Group in DMAC-SPDB-sulfo: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Hydrophilic Linker for Antibody-Drug Conjugates

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. The efficacy and safety of these complex molecules are critically dependent on the thoughtful design of their constituent parts: a monoclonal antibody for precise targeting, a potent cytotoxic payload for therapeutic action, and a linker that bridges the two. This technical guide delves into the core of ADC linker technology, focusing on the DMAC-SPDB-sulfo linker-payload system and, specifically, the indispensable role of the sulfo group in optimizing ADC performance.

Deconstructing this compound: Components and Their Functions

The term "this compound" refers to a system used in the synthesis of ADCs, rather than a single molecule. It comprises three key components:

-

DMAC (N,N-Dimethylacetamide): A high-boiling point, polar aprotic solvent. In the context of ADC manufacturing, DMAC is employed to dissolve the often hydrophobic drug-linker complex, facilitating its conjugation to the monoclonal antibody.[][2] Its excellent solubilizing properties are crucial for achieving efficient and reproducible conjugation reactions.[3]

-

SPDB (N-Succinimidyl-4-(2-pyridyldithio)butanoate): A heterobifunctional crosslinker. "SPDB" is a cleavable linker that contains a disulfide bond.[4][] This disulfide bridge is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where concentrations of glutathione are significantly higher.[][7] This selective cleavage is a key mechanism for the targeted release of the cytotoxic payload within cancer cells.[]

-

Sulfo Group (-SO₃⁻): The defining feature of "sulfo-SPDB" is the presence of a sulfonate group.[8] This highly polar, negatively charged functional group imparts increased hydrophilicity to the linker.[8][9]

The Pivotal Role of the Sulfo Group: Enhancing Hydrophilicity

The introduction of a sulfo group to the SPDB linker is a strategic modification aimed at overcoming the challenges posed by the inherent hydrophobicity of many cytotoxic payloads and linkers. This increased water solubility has several profound benefits for the resulting ADC.

Mitigating Aggregation and Improving Stability

A primary challenge in ADC development is the tendency of these large, complex molecules to aggregate, particularly when conjugated with hydrophobic payloads.[10] Aggregation can lead to a loss of therapeutic activity, decreased solubility, and an increased risk of immunogenicity.[10] The hydrophilic sulfo group helps to counteract this by increasing the overall polarity of the drug-linker, thereby reducing the propensity for aggregation and improving the stability of the ADC.[7][]

Enhancing Pharmacokinetics

The hydrophilicity of an ADC can significantly influence its pharmacokinetic (PK) profile.[7][12] More hydrophilic ADCs tend to exhibit lower plasma clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[7][12] This can translate to improved in vivo efficacy. Studies have shown that the clearance of ADCs can be driven by the hydrophobicity of the drug-linker, with more hydrophobic ADCs being cleared more rapidly by the mononuclear phagocytic system.[13]

Facilitating the Conjugation Process

The increased aqueous solubility imparted by the sulfo group can simplify the manufacturing process of ADCs.[] It allows for conjugation reactions to be performed in predominantly aqueous buffer systems, reducing the need for organic co-solvents that can potentially denature the antibody.[]

Quantitative Impact of the Sulfo Group

While the qualitative benefits of hydrophilic linkers are well-documented, quantitative data underscores the significant impact of the sulfo group on the physicochemical properties and in vivo performance of ADCs. The following tables provide a comparative summary based on typical findings when comparing ADCs with and without a sulfonated linker.

Table 1: Physicochemical Properties of SPDB vs. Sulfo-SPDB ADCs

| Property | SPDB-ADC (Non-Sulfonated) | Sulfo-SPDB-ADC (Sulfonated) | Reference |

| Aggregation (%) | Higher | Lower | [7][10] |

| Hydrophobicity (HIC Retention Time) | Longer | Shorter | [3][14] |

| Solubility in Aqueous Buffers | Lower | Higher | [][8] |

Table 2: In Vivo Performance of SPDB vs. Sulfo-SPDB ADCs

| Parameter | SPDB-ADC (Non-Sulfonated) | Sulfo-SPDB-ADC (Sulfonated) | Reference |

| Plasma Clearance | Faster | Slower | [12][13] |

| Plasma Half-Life | Shorter | Longer | [7] |

| Tumor Growth Inhibition | Effective | Potentially More Effective | [7][15] |

| Therapeutic Window | Narrower | Wider | [9] |

Experimental Protocols: Conjugation of a Payload using a Sulfo-SPDB Linker

The following provides a generalized, step-by-step protocol for the conjugation of a thiol-containing payload to an antibody via a sulfo-SPDB linker.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sulfo-SPDB heterobifunctional crosslinker

-

Thiol-containing cytotoxic payload

-

DMAC (N,N-Dimethylacetamide) or DMSO (Dimethyl sulfoxide)

-

Reducing agent (e.g., TCEP)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., borate buffer, pH 8.5 for modification; citrate buffer for conjugation)

Procedure

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate reactive thiol groups. Purify the reduced antibody to remove the excess reducing agent.

-

Drug-Linker Preparation: Dissolve the sulfo-SPDB linker and the thiol-containing payload in an organic solvent such as DMAC. React the payload with the linker to form the maleimide-activated drug-linker complex.

-

Conjugation Reaction: Add the activated drug-linker solution to the prepared antibody solution. The reaction is typically carried out at room temperature for several hours. The NHS ester of the sulfo-SPDB linker will react with the amine groups (e.g., lysine residues) on the antibody.

-

Purification: Following the conjugation reaction, purify the ADC from unreacted drug-linker and other impurities using a suitable method such as size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), level of aggregation, and in vitro potency. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.[2][3][14]

Mechanism of Action and Signaling Pathways

The general mechanism of action for an ADC utilizing a sulfo-SPDB linker is a multi-step process that culminates in the targeted killing of cancer cells.

Figure 1: A workflow diagram illustrating the mechanism of action of an antibody-drug conjugate with a cleavable sulfo-SPDB linker.

Upon release, the cytotoxic payload interacts with its intracellular target. For many common payloads like maytansinoids (e.g., DM4) or auristatins, the target is tubulin.[9][] Inhibition of tubulin polymerization disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[]

Figure 2: A simplified signaling pathway for a tubulin-inhibiting payload released from an ADC, leading to apoptosis.

Conclusion

The incorporation of a sulfo group into the SPDB linker represents a significant advancement in ADC technology. The resulting hydrophilic linker, sulfo-SPDB, addresses key challenges in ADC development, including aggregation, suboptimal pharmacokinetics, and manufacturing complexities. By enhancing the water solubility of the drug-linker complex, the sulfo group contributes to the creation of more stable, effective, and safer antibody-drug conjugates. For researchers and drug development professionals, a thorough understanding of the role of the sulfo group in linkers like this compound is essential for the rational design and optimization of the next generation of targeted cancer therapies.

Figure 3: A diagram illustrating the logical relationship between the sulfo group and its impact on ADC properties and performance.

References

- 2. researchgate.net [researchgate.net]

- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 7. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 12. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

An Introductory Guide to DMAC-SPDB-sulfo for Antibody-Drug Conjugate Development

This technical guide provides an in-depth overview of DMAC-SPDB-sulfo, a crucial component in the field of targeted cancer therapy. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental methodologies, and critical data associated with the use of this cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional, cleavable linker used in the development of ADCs.[1][2][3] ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker is a critical component that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling the selective release of the drug within the target cancer cell.[4][5]

The structure of this compound features a dimethylacetyl (DMAC) group, a succinimidyl ester (for reaction with amine groups on the antibody), and a pyridyldithio (SPDB) group with a sulfonate modification. The key feature of this linker is its disulfide bond, which is designed to be cleaved in the reducing environment of the intracellular space, thereby releasing the cytotoxic payload.[5] The sulfo- group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity

The therapeutic action of an ADC developed with this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

First, the ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This targeted binding is the first step in ensuring that the cytotoxic payload is delivered preferentially to the tumor site, minimizing exposure to healthy tissues.

Following the binding of the ADC to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis. The complex is then trafficked into intracellular vesicles, which eventually mature into lysosomes.

Inside the cell, the high concentration of reducing agents, most notably glutathione (GSH), leads to the cleavage of the disulfide bond within the SPDB linker.[6][7][8] This reductive cleavage is a critical step, as it liberates the cytotoxic payload from the antibody and linker.

Once released, the active cytotoxic drug can exert its cell-killing effects. Payloads commonly used with SPDB linkers, such as the maytansinoids DM1 (mertansine) and DM4 (ravtansine), are potent microtubule inhibitors.[9][10][11][12][][14] These drugs bind to tubulin, a key protein in the formation of microtubules. By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10][11]

Figure 1: General workflow of ADC action.

Experimental Protocols

The development of a potent and safe ADC using this compound involves several key experimental stages: antibody modification, drug-linker conjugation, and characterization of the final ADC product.

Antibody Modification and Linker Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody. The precise conditions, including molar ratios and incubation times, may need to be optimized for each specific antibody and payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5.

-

This compound linker.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Reaction buffer: PBS, pH 7.2-7.5.

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer (PBS, pH 7.2-7.5) using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Linker Preparation:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the antibody solution. A typical starting molar excess is 5-10 fold over the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted linker from the antibody-linker conjugate using a desalting column equilibrated with the reaction buffer.

-

Payload Conjugation

This protocol describes the attachment of a thiol-containing cytotoxic payload (e.g., DM4) to the antibody-linker conjugate.

Materials:

-

Antibody-DMAC-SPDB-sulfo conjugate.

-

Thiol-containing cytotoxic payload (e.g., DM4).

-

Anhydrous DMSO.

-

Reaction buffer: PBS, pH 7.2-7.5.

-

Desalting columns or size-exclusion chromatography (SEC) system for purification.

Procedure:

-

Payload Preparation:

-

Dissolve the thiol-containing payload in anhydrous DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add a molar excess of the payload solution to the antibody-linker conjugate solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or SEC.

-

Figure 2: ADC synthesis workflow.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[15][16][17][][19] It can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of each component can be determined and the DAR calculated.[]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide information on the distribution of drug-loaded species and allow for the calculation of the average DAR.[15]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the quantification of each species and calculation of the average DAR.[]

In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to determine the potency of the ADC in killing target cancer cells.[20]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

-

Cell culture medium and supplements.

-

ADC and unconjugated antibody.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and a control substance.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours for microtubule inhibitors).[20]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using SPDB linkers with maytansinoid payloads. It is important to note that the specific values will vary depending on the antibody, target antigen, cell line, and experimental conditions.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2 ADC with an SPDB-DM4 Linker

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| SK-BR-3 | High | 10 - 50 |

| BT-474 | High | 15 - 60 |

| MDA-MB-468 | Low/Negative | > 1000 |

Data is illustrative and compiled from typical ranges found in the literature for similar ADCs.[21][22]

Table 2: Representative In Vivo Efficacy of an ADC with an SPDB-DM4 Linker in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Unconjugated Antibody | 10 | 20 - 40 |

| ADC (SPDB-DM4) | 5 | 80 - 100 |

Data is illustrative and based on typical outcomes reported in preclinical xenograft studies.[23][24][25]

Signaling Pathways in Maytansinoid-Induced Apoptosis

The cytotoxic payload, once released, triggers a cascade of intracellular events leading to apoptosis. Maytansinoids like DM1 and DM4 primarily disrupt microtubule function, which activates the spindle assembly checkpoint and initiates the apoptotic pathway.

Figure 3: Maytansinoid-induced apoptosis pathway.

This guide provides a foundational understanding of this compound and its application in ADC development. For successful implementation, researchers should perform thorough optimization of conjugation and purification steps and conduct comprehensive in vitro and in vivo characterization of the resulting ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]

- 4. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competition between glutathione and protein thiols for disulphide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mertansine - Wikipedia [en.wikipedia.org]

- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 15. agilent.com [agilent.com]

- 16. hpst.cz [hpst.cz]

- 17. agilent.com [agilent.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]